molecular formula C8H14O2 B1611332 4-(2-Hydroxyethyl)cyclohexanone CAS No. 32863-01-7

4-(2-Hydroxyethyl)cyclohexanone

Cat. No. B1611332
CAS RN: 32863-01-7
M. Wt: 142.2 g/mol
InChI Key: BCEXHABGXALHQU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)cyclohexanone is a chemical compound with the molecular formula C8H14O21. It is also known by other names such as 4-(2-hydroxyethyl)cyclohexan-1-one, 4-(2-Hydroxyethyl)-cyclohexanone, and 4-(2-hydroxy-ethyl)-cyclohexanone1. The molecular weight of this compound is 142.20 g/mol1.



Synthesis Analysis

The synthesis of 4-(2-Hydroxyethyl)cyclohexanone can be achieved through various methods. One such method involves a condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine2. The intermediate produced undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine, and the intermediate undergoes an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce cariprazine2.



Molecular Structure Analysis

The InChI code for 4-(2-Hydroxyethyl)cyclohexanone is InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H21. The Canonical SMILES structure is C1CC(=O)CCC1CCO1. The compound has a topological polar surface area of 37.3 Ų and a complexity of 1101.



Chemical Reactions Analysis

The specific chemical reactions involving 4-(2-Hydroxyethyl)cyclohexanone are not readily available in the search results. However, the compound can participate in various organic reactions due to the presence of the ketone functional group.



Physical And Chemical Properties Analysis

4-(2-Hydroxyethyl)cyclohexanone has a molecular weight of 142.20 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 21. The compound also has a rotatable bond count of 21. The exact mass and monoisotopic mass of the compound are 142.099379685 g/mol1.


Scientific Research Applications

  • Chemical Synthesis

    • Application : 4-(2-Hydroxyethyl)cyclohexanone is a chemical compound that can be synthesized and used in various chemical reactions .
    • Method : The methods of obtaining hexanone, which is a similar compound, have been studied using several catalysts and solvents, including ionic liquids . The extraction of cyclohexanone from a reaction mixture is also a topic of research .
    • Results : The results of these studies contribute to the understanding of the synthesis process and the factors that influence it .
  • Polymer Science

    • Application : 4-(2-Hydroxyethyl)cyclohexanone can be used in the synthesis of copolyesters .
    • Method : A new copolyester was synthesized from terephthalic acid, 1,4-cyclohexanedimethanol, and hydroquinone bis (2-hydroxyethyl) ether (HQEE) via esterification-polycondensation reaction .
    • Results : The study resulted in the successful synthesis of the copolyester .

Safety And Hazards

The safety and hazards associated with 4-(2-Hydroxyethyl)cyclohexanone are not readily available in the search results. However, as with all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.


Future Directions

The future directions of 4-(2-Hydroxyethyl)cyclohexanone are not readily available in the search results. The compound’s future applications would depend on ongoing research and development in relevant fields.


properties

IUPAC Name

4-(2-hydroxyethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEXHABGXALHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577027
Record name 4-(2-Hydroxyethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)cyclohexanone

CAS RN

32863-01-7
Record name 4-(2-Hydroxyethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(1,4-Dioxaspiro[4.5]dec-8-yl)ethanol (2.70 g, 0.0145 mol) was dissolved in acetone (10.00 mL) and THF (10.00 mL) and 6.00 M HCl (6.00 mL) was added. The reaction was stirred at 25° C. for 16 hours, neutralized with NaHCO3 solution and was then extracted with ethyl acetate. The organic extracts were washed with water, and with saturated NaCl, then dried (MgSO4) and concentrated in vacuo. The crude product was used in the next reaction without further purification. 1H NMR(CDCl3): 3.75 (m, 2H), 2.36 (m, 4H), 1.20-2.13 (m, 7H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 10 g (69 mmol) of 4-(2-hydroxyethyl)cyclohexanol in 50 mL of acetic acid maintained at a temperature between 18 and 21° C. are added over 35 min 35.9 mL (79 mmol) of an aqueous sodium hypochlorite solution. The mixture is further stirred for 45 min, TLC analysis indicating disappearance of starting material. Isopropanol (0.8 mL) is added, followed 10 min later by water (75 mL) and dichloromethane (100 mL). The two phases are separated by decantation and the aqueous phase is extracted with dichloromethane (50 mL). Combined organic phases are washed with an aqueous 3N sodium hydroxide solution (70 mL). This alcaline aqueous phase is extraced back with dichloromethane (30 mL). Combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure to give 9.42 g (95%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxyethyl)cyclohexanone
Reactant of Route 2
4-(2-Hydroxyethyl)cyclohexanone
Reactant of Route 3
Reactant of Route 3
4-(2-Hydroxyethyl)cyclohexanone
Reactant of Route 4
4-(2-Hydroxyethyl)cyclohexanone
Reactant of Route 5
4-(2-Hydroxyethyl)cyclohexanone
Reactant of Route 6
4-(2-Hydroxyethyl)cyclohexanone

Citations

For This Compound
28
Citations
H Abdullahi, E Nyandat, C Galeffi, I Messana… - Phytochemistry, 1986 - Elsevier
From the stems of Halleria lucida a new 1,4-yclohexandiol, a tranS-1-(2′-hydroxyethyl)cyclohexan-1,4-diol named isorengyol, together with the known cis isomer rengyol, was isolated. …
Number of citations: 28 www.sciencedirect.com
M Nicoletti, C Galeffi, G Multari, JA Garbarino… - Planta …, 1988 - thieme-connect.com
A new phenylpropanoid glucoside, 1′-O-β-D-(3, 4-dihydroxy-β-phenyl)-ethyl-4′-O-caffeoyl-β-D-apiosyl-(1 ″′→ 3′)-glucopyranoside, named calceolarioside E, was isolated from …
Number of citations: 24 www.thieme-connect.com
SD Bhosle, SV Itage, B Gangapuram… - … Process Research & …, 2022 - ACS Publications
Schizophrenia is a chronic and severe mental disorder affecting 20 million people worldwide. Research has not identified the causes of schizophrenia as one single factor. It is thought …
Number of citations: 4 pubs.acs.org
A Maroyi - Research Journal of Pharmacy and Technology, 2021 - indianjournals.com
Halleria lucida is a shrub or small tree widely used as traditional medicine in southern Africa. This study critically reviewed the medicinal uses, phytochemistry and pharmacological …
Number of citations: 1 www.indianjournals.com
FA Tomás-Barberán, K Hostettmann - Planta medica, 1988 - thieme-connect.com
The genus Teucrium (Lamiaceae) is a rich source of neo-clerodane diter-penoids. Most of the species investigated till now do contain these products (1), whereas only very few species …
Number of citations: 41 www.thieme-connect.com
J Bellakhdar, MC De la Torre, B Rodriguez… - Planta …, 1988 - thieme-connect.com
The genus Teucrium (Lamiaceae) is a rich source of neo-clerodane diter-penoids. Most of the species investigated till now do contain these products (1), whereas only very few species …
Number of citations: 6 www.thieme-connect.com
DH Kim, KM Han, MH Bang, YH Lee… - Bulletin of the Korean …, 2007 - koreascience.kr
^'Department of Pharmacy, Woosuk University, Jeonbuk 565-701, Korea Graduate School of East-West Medical Science, KyitngHee University, Suwon 446-701, Korea^ Korea …
Number of citations: 8 koreascience.kr
K Yahata, M Minami, Y Yoshikawa… - Chemical and …, 2013 - jstage.jst.go.jp
A methodology for selective transformations of ketones, esters, Weinreb amides, and nitriles in the presence of aldehydes has been developed. The use of a combination of PPh 3-…
Number of citations: 19 www.jstage.jst.go.jp
S Ito, A Tosaka, K Hanada, M Shibuya… - Tetrahedron …, 2008 - Elsevier
A practical route for the synthesis of both enantiomers of a functionalized bicyclo[3.2.1]octenone, which is potentially useful as a versatile chiral building block, has been developed from …
Number of citations: 10 www.sciencedirect.com
K Yahata, M Minami, Y Yoshikawa… - Chemical and …, 2013 - jstage.jst.go.jp
A methodology for selective transformations of ketones, esters, Weinreb amides, and nitriles in the presence of aldehydes has been developed. The use of a combination of PPh3-…
Number of citations: 0 www.jstage.jst.go.jp

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